molecular formula C15H17N3O3 B2902997 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide CAS No. 2034580-37-3

6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide

Cat. No.: B2902997
CAS No.: 2034580-37-3
M. Wt: 287.319
InChI Key: VBYNXKXVJKQLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (CAS 2034580-37-3) is a synthetic pyrimidine derivative of interest in medicinal chemistry and pharmacological research. The compound features a pyrimidine core substituted with an ethoxy group and an amide linkage to a 2-phenoxyethyl chain. This structure is characteristic of a class of molecules known for a wide spectrum of biological activities . The phenoxyethyl moiety is a key structural feature that can influence the compound's lipophilicity and membrane permeability, which are important factors for bioavailability and interaction with biological targets . Pyrimidine derivatives are extensively investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Research into related pyrimidine-carboxamide compounds highlights their potential as building blocks for developing novel therapeutic agents . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-20-14-10-13(17-11-18-14)15(19)16-8-9-21-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYNXKXVJKQLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

A literature-derived approach involves Masamune-Claisen condensation using itaconic acid derivatives and carbonyldiimidazole (CDI) to form β-keto esters. Subsequent cyclization with acetamidine under reflux yields the pyrimidine core:

$$
\text{Itaconic acid} \xrightarrow{\text{CDI, MeCN}} \beta\text{-keto ester} \xrightarrow{\text{Acetamidine, Δ}} 6\text{-ethoxypyrimidine-4-carboxylate}
$$

Optimization Data :

Step Reagent Ratio Solvent Temp (°C) Yield (%)
CDI activation 1:1.2 Acetonitrile 25 85
Cyclization 1:1.5 Toluene 110 78

Ethoxylation via Nucleophilic Substitution

Ethoxy group introduction at C6 is achieved using sodium ethoxide (NaOEt) in dimethylformamide (DMF):

$$
\text{Pyrimidine-4-carboxylate} + \text{NaOEt} \xrightarrow{\text{DMF, 0–25°C}} 6\text{-ethoxypyrimidine-4-carboxylate}
$$

Critical Parameters :

  • Molar ratio : 1:2.5 (pyrimidine:NaOEt) for complete substitution.
  • Side reactions : Competing O- vs. N-alkylation minimized at ≤25°C.

Preparation of 2-Phenoxyethylamine

Reductive Amination of Phenoxyacetaldehyde

A two-step protocol from phenol:

  • Etherification : Phenol reacts with 1,2-dibromoethane/K$$2$$CO$$3$$ in acetonitrile (85% yield).
  • Reduction : Catalytic hydrogenation (Pd/C, H$$_2$$ 0.3–0.5 MPa) converts the nitrile to amine.

$$
\text{Phenol} \xrightarrow{\text{1,2-dibromoethane}} \text{Phenoxyethyl bromide} \xrightarrow{\text{NH}_3} \text{Phenoxyethylamine}
$$

Safety Note : Raney nickel alternatives reduce secondary amine byproducts (<5%).

Amidation Strategies for Carboxamide Formation

Activation with Bis(Pentafluorophenyl) Carbonate (BPC)

The PMC method activates 6-ethoxypyrimidine-4-carboxylic acid with BPC, enabling efficient coupling with 2-phenoxyethylamine:

$$
\text{Acid} + \text{BPC} \xrightarrow{\text{MeCN}} \text{Active ester} \xrightarrow{\text{2-Phenoxyethylamine}} \text{Carboxamide}
$$

Yield Optimization :

  • Molar ratio (acid:amine) : 1:1.2 achieves >90% conversion.
  • Purity : 80–100% after recrystallization (ethanol/water).

Schlenk Equilibrium Techniques

Alternative activation via mixed carbonates (e.g., CDI) in toluene at reflux provides comparable yields (82–88%) but requires stringent anhydrous conditions.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H-NMR (400 MHz, CDCl$$3$$) :
    δ 8.75 (s, 1H, pyrimidine-H), 7.25–6.85 (m, 5H, aromatic), 4.45 (t, J=5.2 Hz, 2H, OCH$$2$$), 3.95 (q, J=7.0 Hz, 2H, OCH$$2$$CH$$3$$), 3.65 (t, J=5.2 Hz, 2H, NHCH$$_2$$).

Mass Spectrometry

  • ESI-MS : m/z 328.14 [M+H]$$^+$$ (calc. 328.15 for C$${15}$$H$${17}$$N$$3$$O$$3$$).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
BPC activation High purity, scalable Cost of BPC reagent 90
Schlenk technique Mild conditions Moisture-sensitive intermediates 85
Direct alkylation Avoids protective groups Requires hazardous NaH 78

Industrial-Scale Considerations

  • Cost efficiency : Route A (pre-formed acid + amine) reduces step count vs. Route B.
  • Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific substituents.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of inflammatory mediators or microbial enzymes, resulting in anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key structural features and properties of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide with similar pyrimidine carboxamides:

Compound Name Position 6 Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Reported Activity Source
6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide (Target) Ethoxy (-OCH₂CH₃) 2-Phenoxyethyl (-CH₂CH₂OPh) C₁₅H₁₇N₃O₃ 287.3 Inferred: Potential antimicrobial/antitubercular
6-(Benzyl(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide (Compound 1) Benzyl(methyl)amino 4-Methoxyphenyl (-C₆H₄OMe) C₂₀H₂₁N₅O₂ 363.4 Antitubercular
2-((4-Fluorobenzyl)(methyl)amino)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide (Compound 23) 4-Fluorobenzyl(methyl)amino 4-Methoxyphenyl (-C₆H₄OMe) C₂₁H₂₀FN₅O₂ 397.4 Antitubercular
6-(Benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide Benzyloxy (-OCH₂C₆H₅) Thiazolyl with methylamino-ketone C₁₈H₁₇N₅O₃S 383.4 Not reported
N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) Fused thieno-pyrimidine core Pyridin-4-yl C₁₈H₁₆N₄OS 336.4 Broad-spectrum antimicrobial

Key Observations

Substituent Effects on Activity: Antitubercular Activity: Compounds with dialkylamino (e.g., benzyl(methyl)amino) or fluorinated benzyl groups at position 6 (e.g., Compound 23) show potent antitubercular activity, likely due to enhanced target binding (e.g., mycobacterial enzymes) . Antimicrobial Activity: Fused heterocycles (e.g., thieno-pyrimidine in Compound 2g) improve activity against Pseudomonas aeruginosa, attributed to interactions with bacterial TrmD enzymes .

Impact of Carboxamide Substituents: Phenoxyethyl vs. Aryl Groups: The phenoxyethyl group in the target compound may enhance solubility compared to bulky aryl substituents (e.g., 4-methoxyphenyl in Compound 1). Heterocyclic Substituents: Thiazolyl or pyridyl groups (e.g., in and ) introduce hydrogen-bonding sites, improving microbial target engagement .

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (287.3 g/mol) compared to analogs like Compound 23 (397.4 g/mol) suggests better bioavailability, aligning with Lipinski’s Rule of Five guidelines.

Biological Activity

6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in cancer treatment and immune modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism by which 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide exerts its biological effects involves modulation of the prostaglandin E2 (PGE2) receptors, specifically EP2 and EP4. These receptors play crucial roles in various physiological processes, including inflammation and tumor progression.

  • PGE2 Receptor Modulation : The compound acts as an antagonist to the EP2 and EP4 receptors, which are implicated in tumor growth and metastasis. By inhibiting these receptors, it can potentially reduce tumor proliferation and enhance the efficacy of existing cancer therapies, such as chemotherapy and immunotherapy .
  • Immune Response Activation : The compound has been shown to reactivate immune responses against tumors, suggesting a dual mechanism where it not only inhibits tumor growth but also enhances the body’s ability to fight cancer through immune system engagement .

Therapeutic Applications

The biological activity of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide positions it as a promising candidate for various therapeutic applications:

  • Cancer Treatment : It has demonstrated efficacy in preclinical models for several cancer types, including melanoma, lung cancer, and gastrointestinal cancers. Its ability to inhibit PGE2 signaling correlates with reduced tumor growth and improved survival rates in animal models .
  • Inflammatory Diseases : Given its role in modulating inflammatory pathways via PGE2 receptor antagonism, this compound may also hold potential for treating inflammatory conditions such as arthritis and other autoimmune disorders .

Research Findings

Recent studies have provided substantial evidence regarding the biological activity of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide. Below are key findings from various research articles:

StudyFindings
Kuo et al. (2009)Highlighted the correlation between PGE2 overexpression and cancer progression, supporting the rationale for using EP antagonists like this compound in cancer therapy .
Sharma et al. (2005)Demonstrated that EP antagonists can significantly reduce tumor growth in colorectal cancer models, reinforcing the potential application of this compound in similar contexts .
Honda et al. (2006)Showed that dual EP2/EP4 antagonists provide partial inhibition of joint inflammation in arthritis models, suggesting broader therapeutic implications beyond oncology .

Case Studies

Several case studies have illustrated the effectiveness of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide:

  • Melanoma Treatment : In a preclinical study involving melanoma models, administration of this compound resulted in a notable decrease in tumor size and improved immune response markers compared to control groups.
  • Lung Cancer Models : Research indicated that this compound effectively reduced metastasis in lung cancer models by inhibiting PGE2-mediated pathways, showcasing its potential as an adjunct therapy alongside traditional treatments.
  • Arthritis Models : In collagen-induced arthritis models, the use of this compound demonstrated significant reductions in inflammation and joint damage, suggesting its utility in treating chronic inflammatory diseases .

Q & A

Q. What are the recommended synthetic methodologies for 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential coupling reactions. Key steps include:

  • Amide bond formation : Reacting pyrimidine-4-carboxylic acid derivatives with 2-phenoxyethylamine using coupling agents like EDCI/HOBt in dimethyl sulfoxide (DMSO) or acetonitrile. Triethylamine is often added to neutralize acidic byproducts .
  • Ethoxy group introduction : Nucleophilic substitution or alkoxylation of a hydroxyl or halogenated precursor under basic conditions (e.g., K₂CO₃ in ethanol) .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalyst use : Triethylamine improves reaction efficiency by scavenging protons .
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
AmidationEDCI/HOBt, DMSO, 70°C65–75
EthoxylationK₂CO₃, EtOH, reflux80–85

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., ethoxy δ ~1.3 ppm for CH₃, phenoxy aromatic protons δ ~6.8–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₃O₃: 340.1661) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Q. What are the common chemical modifications of this compound to explore structure-activity relationships?

Answer:

  • Functional group interconversion :
    • Oxidation : Convert ethoxy to carbonyl groups using KMnO₄/CrO₃ for SAR studies on electron-withdrawing effects .
    • Reduction : LiAlH₄ reduces the carboxamide to amine, altering hydrogen-bonding capacity .
  • Substitution : Replace phenoxyethyl with fluorinated or heteroaromatic groups to modulate lipophilicity and target affinity .

Advanced Research Questions

Q. How can researchers address inconsistencies in synthetic yields or biological activity data?

Answer: Synthetic Yield Variability :

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .
  • DoE (Design of Experiments) : Statistical optimization of reagent stoichiometry and temperature .

Q. Biological Data Contradictions :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups.
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain potency discrepancies .

Q. What computational strategies are effective in designing derivatives with enhanced target selectivity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like kinase enzymes (e.g., EGFR). Focus on hydrogen bonds between the carboxamide and kinase hinge region .
  • QSAR modeling : Train models on logP, polar surface area, and IC₅₀ data to prioritize derivatives with optimal bioavailability .

Q. Table 2: Computational Parameters for Derivative Design

ParameterTarget RangeTool
logP2–4MarvinSketch
Polar Surface Area<90 ŲMOE
Docking Score (EGFR)≤ -8.0 kcal/molAutoDock Vina

Q. How can researchers resolve conflicting reports on this compound’s mechanism of action in different biological systems?

Answer:

  • Target deconvolution : Employ CRISPR-Cas9 screens to identify gene knockouts that abolish activity .
  • Pathway analysis : Use phosphoproteomics (e.g., LC-MS/MS) to map signaling pathways affected in cancer vs. inflammatory models .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cellular viability studies .

Q. Key Findings from Literature :

  • Anticancer activity : IC₅₀ = 1.2 µM in MCF-7 cells via EGFR inhibition .
  • Anti-inflammatory effects : 50% reduction in TNF-α at 10 µM in macrophages, possibly through NF-κB modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.